molecular formula C23H24N2O4 B2374838 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid CAS No. 2344681-30-5

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2374838
CAS No.: 2344681-30-5
M. Wt: 392.455
InChI Key: CQMMNODBUHOVDZ-UHFFFAOYSA-N
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Description

This compound (CAS: 2219379-46-9, molecular formula: C₂₄H₂₅NO₄, molar mass: 391.46 g/mol) features a cyclopropane ring directly attached to a carboxylic acid group and a piperazine moiety protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature.

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMMNODBUHOVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid (Fmoc-piperazine-cyclopropane) is a compound of interest in medicinal chemistry due to its structural features that facilitate biological activity. The presence of the piperazine moiety is particularly relevant, as piperazine derivatives are known for their diverse pharmacological properties, including antidepressant and antimicrobial activities.

Chemical Structure and Properties

The compound features a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for selective functionalization during synthesis. The molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.41 g/mol.

PropertyValue
Molecular FormulaC21H22N2O4
Molecular Weight366.41 g/mol
IUPAC NameThis compound

The biological activity of Fmoc-piperazine-cyclopropane is primarily attributed to its interaction with various biological targets. The piperazine ring enhances binding affinity to receptors and enzymes, influencing pathways involved in cell signaling, apoptosis, and metabolic regulation. This compound may act as an inhibitor or modulator of specific pathways, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that compounds similar to Fmoc-piperazine-cyclopropane exhibit significant biological activities:

1. Antidepressant Activity
Piperazine derivatives have been explored for their potential as antidepressants due to their interaction with serotonin receptors. Studies suggest that modifications in the piperazine structure can enhance efficacy against depression-related disorders.

2. Antimicrobial Properties
Piperazine-containing compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 250 µg/mL .

3. Anticancer Potential
The structural framework of Fmoc-piperazine-cyclopropane suggests potential anticancer properties. Research into related compounds has indicated that modifications can lead to apoptosis induction in cancer cell lines, highlighting the need for further investigation into this compound's anticancer mechanisms .

Case Studies

Several studies have explored the biological effects of compounds related to Fmoc-piperazine-cyclopropane:

Case Study 1: Antidepressant Activity
A study evaluated various piperazine derivatives for their ability to modulate serotonin receptors. Results indicated that certain structural modifications led to improved binding affinity and increased antidepressant-like effects in animal models.

Case Study 2: Antimicrobial Efficacy
Research on piperazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that specific substitutions on the piperazine ring enhanced antimicrobial potency, suggesting a structure-activity relationship that could be leveraged for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine vs. Piperidine Derivatives
  • 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS: 2219379-46-9) Difference: Replaces the piperazine ring (two nitrogen atoms) with piperidine (one nitrogen). Cyclopropane retains rigidity, but the absence of a second nitrogen limits applications in coordination chemistry .
Cyclopropane vs. Linear Chain Carboxylic Acids
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) Difference: Substitutes cyclopropane with an acetic acid chain.
  • 3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic Acid (CAS: 1339485-97-0) Difference: Extends the chain to propanoic acid (three carbons). Implications: Longer chain may improve membrane permeability but could introduce entropic penalties in molecular binding .

Functional Group Modifications

Dual Protecting Groups
  • 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic Acid (CAS: 183742-34-9)
    • Difference : Incorporates both Fmoc and tert-butoxycarbonyl (Boc) groups.
    • Implications : Orthogonal protection allows sequential deprotection, enabling complex multi-step syntheses. The Boc group (acid-labile) complements Fmoc (base-labile), enhancing versatility in solid-phase peptide synthesis (SPPS) .
Amino vs. Piperazine Linkers
  • 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic Acid (CAS: 126705-22-4) Difference: Replaces piperazine with a primary amine.

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